molecular formula C20H20O3 B12651621 3-((4-(Pentyloxy)phenyl)methylene)phthalide CAS No. 89673-52-9

3-((4-(Pentyloxy)phenyl)methylene)phthalide

Cat. No.: B12651621
CAS No.: 89673-52-9
M. Wt: 308.4 g/mol
InChI Key: UEZGZBJAHOFZAQ-UHFFFAOYSA-N
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Description

3-((4-(Pentyloxy)phenyl)methylene)phthalide is an organic compound with the molecular formula C20H20O3 It is a derivative of phthalide, characterized by the presence of a pentyloxyphenyl group attached to the phthalide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Pentyloxy)phenyl)methylene)phthalide typically involves the condensation of 4-(pentyloxy)benzaldehyde with phthalic anhydride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Pentyloxy)phenyl)methylene)phthalide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((4-(Pentyloxy)phenyl)methylene)phthalide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-(Pentyloxy)phenyl)methylene)phthalide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methoxyphenyl)methylene)phthalide
  • 3-((4-Ethoxyphenyl)methylene)phthalide
  • 3-((4-Butoxyphenyl)methylene)phthalide

Uniqueness

3-((4-(Pentyloxy)phenyl)methylene)phthalide is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89673-52-9

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

3-[(4-pentoxyphenyl)methylidene]-2-benzofuran-1-one

InChI

InChI=1S/C20H20O3/c1-2-3-6-13-22-16-11-9-15(10-12-16)14-19-17-7-4-5-8-18(17)20(21)23-19/h4-5,7-12,14H,2-3,6,13H2,1H3

InChI Key

UEZGZBJAHOFZAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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